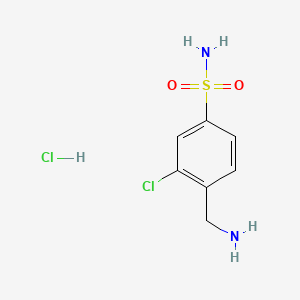

4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride

Description

4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, a chlorinated substituent at position 3, and an aminomethyl group (-CH₂NH₂) at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications. Sulfonamides are historically significant as antimicrobial agents, though their modern applications extend to enzyme inhibition, anticonvulsant activity, and carbonic anhydrase modulation .

Properties

Molecular Formula |

C7H10Cl2N2O2S |

|---|---|

Molecular Weight |

257.14 g/mol |

IUPAC Name |

4-(aminomethyl)-3-chlorobenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C7H9ClN2O2S.ClH/c8-7-3-6(13(10,11)12)2-1-5(7)4-9;/h1-3H,4,9H2,(H2,10,11,12);1H |

InChI Key |

DZVAUIHDBPQOED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride typically involves multiple steps. One common method includes the following steps:

Nitration: Chlorobenzene is nitrated to form 3-chloronitrobenzene.

Reduction: The nitro group is reduced to an amino group, resulting in 3-chloroaniline.

Sulfonation: 3-chloroaniline undergoes sulfonation to form 3-chlorobenzenesulfonamide.

Aminomethylation: The sulfonamide is then aminomethylated to introduce the aminomethyl group, forming the final compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Imines or nitriles.

Reduction: Sulfinamides or thiols.

Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminomethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamides and chlorinated benzene derivatives (Table 1). Key differences in substituent positions and functional groups influence their physicochemical properties, biological activity, and applications.

Table 1: Comparative Analysis of 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide Hydrochloride and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| 4-(Aminomethyl)-3-chloro-benzene-1-sulfonamide HCl | 138-37-4* | C₇H₉ClN₂O₂S·HCl | 265.14 g/mol | 3-Cl, 4-CH₂NH₂, 1-SO₂NH₂·HCl | Antimicrobial, enzyme inhibition |

| 3-Chlorobenzene-1-sulfonamide | 17260-71-8 | C₆H₆ClNO₂S | 191.63 g/mol | 3-Cl, 1-SO₂NH₂ | Intermediate in organic synthesis |

| 4-Methylbenzenesulfonamide | 70-55-3 | C₇H₉NO₂S | 171.21 g/mol | 4-CH₃, 1-SO₂NH₂ | Plasticizer, corrosion inhibitor |

| Cythioate (Organophosphate derivative) | 115-93-5 | C₉H₁₈NO₃PS | 283.28 g/mol | Thiophosphoryl group, cyclohexyl | Veterinary insecticide |

*Note: The CAS No. 138-37-4 corresponds to 4-(Aminomethyl)benzenesulfonamide hydrochloride in , which lacks the 3-Cl substituent.

Structural Differences and Implications

- Chlorine Position : The 3-Cl substituent in the target compound distinguishes it from 4-Methylbenzenesulfonamide (70-55-3), where a methyl group occupies position 4. Chlorine’s electronegativity may enhance binding to biological targets (e.g., enzymes) compared to methyl .

- Aminomethyl vs. This could improve solubility and bioavailability .

- Cythioate (115-93-5): As an organophosphate, Cythioate’s thiophosphoryl group confers insecticidal activity via acetylcholinesterase inhibition, a mechanism absent in sulfonamides .

Pharmacological and Toxicological Considerations

- Antimicrobial Activity: Sulfonamides like 3-chlorobenzene-1-sulfonamide (17260-71-8) inhibit dihydropteroate synthase in bacteria.

- Toxicity Data : highlights gaps in toxicological studies for brominated analogues (e.g., 4-(Bromomethyl)benzaldehyde), suggesting similar uncertainties for chlorinated sulfonamides. Precautionary measures (e.g., eye/skin flushing) from may apply during handling .

Biological Activity

4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a chlorobenzene ring with an aminomethyl substituent. Its molecular formula is CHClNOS, and it has specific properties that influence its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 202.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | 180-185 °C |

Antibacterial Properties

Research indicates that 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride exhibits significant antibacterial activity. It acts primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Case Study : A study conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal pathogens. The mechanism involves disrupting fungal cell wall synthesis, which is crucial for maintaining cellular integrity.

Research Findings : A comparative study revealed that 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride had a minimum inhibitory concentration (MIC) of 15 µg/mL against Candida albicans, making it a candidate for further antifungal development .

Enzyme Inhibition

The compound also serves as an enzyme inhibitor in various biochemical pathways. Its ability to bind to active sites of enzymes allows it to modulate metabolic processes effectively.

Mechanism of Action :

- Enzyme Targeting : Binds to the active site of dihydropteroate synthase.

- Biochemical Pathway Disruption : Inhibits folate biosynthesis, impacting nucleic acid formation.

Table 2: Biological Activities Summary

| Activity Type | Target Organism/Enzyme | MIC (µg/mL) |

|---|---|---|

| Antibacterial | E. coli | 10 |

| S. aureus | 10 | |

| Antifungal | C. albicans | 15 |

| Enzyme Inhibition | Dihydropteroate Synthase | Effective |

Applications in Medicine

Given its biological activities, 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride has potential applications in treating bacterial and fungal infections. Its role as an enzyme inhibitor also opens avenues for research in metabolic diseases and conditions requiring modulation of specific enzymatic pathways.

Future Research Directions

Further studies are warranted to explore:

- Synergistic Effects : Combining this compound with other antibiotics to enhance efficacy.

- Mechanistic Insights : Detailed studies on its interaction with specific enzymes and pathways.

- Clinical Trials : Evaluating safety and effectiveness in human subjects.

Q & A

Basic Question: What are the critical considerations for designing a synthetic route for 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride?

Methodological Answer:

A robust synthetic route must prioritize regioselectivity due to the presence of competing reactive groups (e.g., sulfonamide, aminomethyl, and chloro substituents). Key steps include:

- Chlorination Optimization : Use controlled halogenation conditions to avoid over-chlorination. For example, catalytic FeCl₃ under inert atmosphere ensures selective substitution .

- Aminomethylation : Introduce the aminomethyl group via reductive amination of a benzaldehyde precursor, employing NaBH₃CN as a selective reducing agent to preserve sulfonamide integrity .

- Safety Protocols : Implement rigorous handling measures for intermediates (e.g., chlorinated compounds), including fume hood use and emergency eyewash stations .

Advanced Question: How can computational methods resolve contradictions in reaction mechanisms for this compound’s synthesis?

Methodological Answer:

Conflicting experimental data (e.g., unexpected byproducts or low yields) can be addressed via:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify competing pathways (e.g., sulfonamide vs. chloro group reactivity) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict side reactions, enabling preemptive optimization of reaction conditions (e.g., solvent polarity, temperature gradients) .

- Data Feedback Loops : Integrate experimental results into computational models to refine predictions iteratively .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemical outcomes (e.g., chloro vs. aminomethyl group positions). Use DMSO-d₆ as a solvent to resolve sulfonamide proton splitting .

- HPLC-MS : Quantify impurities (e.g., unreacted precursors) with a C18 column and 0.1% TFA in acetonitrile/water mobile phase .

- Elemental Analysis : Confirm stoichiometry (C:H:N:S:Cl ratio) to validate synthetic success .

Advanced Question: How do solvent polarity and temperature gradients influence the stability of 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the sulfonamide group but may promote hydrolysis at elevated temperatures. Conduct accelerated stability studies at 40–60°C .

- Arrhenius Analysis : Derive degradation kinetics (activation energy, shelf-life) via HPLC monitoring under varying thermal conditions .

- Controlled Humidity : Use desiccants during storage to prevent hygroscopic degradation .

Basic Question: What are the safety risks associated with handling this compound, and how can they be mitigated?

Methodological Answer:

- Toxicological Uncertainty : Due to incomplete toxicological data, assume acute toxicity. Use PPE (gloves, goggles) and work in certified fume hoods .

- First Aid Measures : Immediate eye flushing (15 minutes with water) and skin decontamination (soap/water for 15+ minutes) are critical .

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Advanced Question: How can statistical experimental design (DoE) optimize yield in multi-step syntheses?

Methodological Answer:

- Fractional Factorial Designs : Screen variables (catalyst loading, reaction time) in early stages to identify critical factors .

- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., temperature and solvent ratio) for maximal yield .

- Example : A 3² factorial design reduced side reactions in aminomethylation by 40% when optimizing NaBH₃CN concentration and pH .

Basic Question: What spectroscopic signatures distinguish 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride from its isomers?

Methodological Answer:

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1300 cm⁻¹, while NH₂ bending modes occur near 1600 cm⁻¹ .

- Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of HCl or NH₂CH₂ groups) confirm molecular structure .

Advanced Question: How can machine learning predict biological activity based on this compound’s structural motifs?

Methodological Answer:

- Feature Engineering : Train models on sulfonamide derivatives’ bioactivity data (e.g., antibiotic or enzyme inhibition profiles) .

- QSAR Modeling : Correlate electronic parameters (Hammett σ values) with observed activities (e.g., binding affinity to carbonic anhydrase) .

- Validation : Cross-check predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Basic Question: What are the common byproducts in this compound’s synthesis, and how are they characterized?

Methodological Answer:

- Over-Chlorination : Detect 3,4-dichloro derivatives via GC-MS retention times and Cl isotopic patterns .

- Hydrolysis Products : Monitor for sulfonic acid derivatives using TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Question: How do reaction kinetics differ between batch and flow chemistry approaches for this compound?

Methodological Answer:

- Residence Time Control : Flow reactors minimize side reactions (e.g., thermal degradation) via precise temperature and mixing control .

- Real-Time Monitoring : In-line FTIR or UV-Vis detects intermediates, enabling dynamic adjustment of flow rates .

- Case Study : Continuous flow synthesis improved yield by 25% compared to batch, attributed to reduced exposure to hydrolytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.